N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 300569-51-1
VCID: VC21473583
InChI: InChI=1S/C15H11N3O3S/c1-9-2-7-12-13(8-9)22-15(16-12)17-14(19)10-3-5-11(6-4-10)18(20)21/h2-8H,1H3,(H,16,17,19)
SMILES: CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C15H11N3O3S
Molecular Weight: 313.3g/mol

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

CAS No.: 300569-51-1

Cat. No.: VC21473583

Molecular Formula: C15H11N3O3S

Molecular Weight: 313.3g/mol

* For research use only. Not for human or veterinary use.

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide - 300569-51-1

Specification

CAS No. 300569-51-1
Molecular Formula C15H11N3O3S
Molecular Weight 313.3g/mol
IUPAC Name N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Standard InChI InChI=1S/C15H11N3O3S/c1-9-2-7-12-13(8-9)22-15(16-12)17-14(19)10-3-5-11(6-4-10)18(20)21/h2-8H,1H3,(H,16,17,19)
Standard InChI Key XRKIUCQKQITOLK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator